molecular formula C12H14O3 B588698 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2h-pyran-3-yl)- CAS No. 153694-77-0

1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2h-pyran-3-yl)-

Cat. No.: B588698
CAS No.: 153694-77-0
M. Wt: 206.241
InChI Key: VPHOBIUAFAMWDA-UHFFFAOYSA-N
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Description

1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is an organic compound that features a benzenediol moiety linked to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction facilitates the formation of the dihydropyran ring, which is then linked to the benzenediol moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.

Scientific Research Applications

1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is unique due to its combined benzenediol and dihydropyran structures, which confer distinct chemical and biological properties

Properties

CAS No.

153694-77-0

Molecular Formula

C12H14O3

Molecular Weight

206.241

IUPAC Name

3-(4-methyl-3,6-dihydro-2H-pyran-3-yl)benzene-1,2-diol

InChI

InChI=1S/C12H14O3/c1-8-5-6-15-7-10(8)9-3-2-4-11(13)12(9)14/h2-5,10,13-14H,6-7H2,1H3

InChI Key

VPHOBIUAFAMWDA-UHFFFAOYSA-N

SMILES

CC1=CCOCC1C2=C(C(=CC=C2)O)O

Synonyms

1,2-Benzenediol, 3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- (9CI)

Origin of Product

United States

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